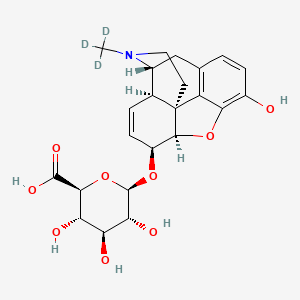

Morphine-D3 6ss-D-Glucuronide; ss-D-Glucopyranosiduronic acid, (5a,6a)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl (9CI); (5a,6a)-7,8-Didehydro-4,5-epoxy-3-hydroxy-17-methyl-d3-morphinan-6-yl ss-D-Glucopyranosiduronic Acid; Morphine-d3 6-O-Glucuronide; Morphine-d3 6-Glucuronide; Morphine-d3 Glucuronide

Description

Morphine-D3 6-β-D-glucuronide (also referred to as morphine-d3 glucuronide) is a deuterated analog of morphine-6-β-D-glucuronide (M6G), a major active metabolite of morphine. This compound is structurally characterized by the substitution of three hydrogen atoms with deuterium at the 17-methyl group of the morphinan core (denoted as methyl-d3) . The glucuronide moiety is conjugated to the 6-hydroxyl group of morphine via a β-glycosidic bond, forming a glucopyranosiduronic acid derivative. Its systematic IUPAC name is (5α,6α)-7,8-didehydro-4,5-epoxy-3-hydroxy-17-(methyl-d3)morphinan-6-yl β-D-glucopyranosiduronic acid .

Morphine-D3 6-β-D-glucuronide is primarily utilized as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying morphine and its glucuronides in pharmacokinetic and forensic studies . The deuterium labeling minimizes isotopic interference, enhancing analytical precision .

Properties

Molecular Formula |

C23H27NO9 |

|---|---|

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C23H27NO9/c1-24-7-6-23-10-3-5-13(31-22-17(28)15(26)16(27)19(33-22)21(29)30)20(23)32-18-12(25)4-2-9(14(18)23)8-11(10)24/h2-5,10-11,13,15-17,19-20,22,25-28H,6-8H2,1H3,(H,29,30)/t10-,11+,13-,15-,16-,17+,19-,20-,22+,23-/m0/s1/i1D3 |

InChI Key |

GNJCUHZOSOYIEC-YTLCJKNCSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of morphine-6-beta-D-glucuronide-D3 involves the glucuronidation of morphine. This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronide moiety to the C6 position of morphine . The reaction typically occurs in the presence of uridine diphosphate glucuronic acid (UDPGA) as the glucuronide donor .

Industrial Production Methods

Industrial production of morphine-6-beta-D-glucuronide-D3 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified and formulated into a solution with methanol and water for use as a certified reference material .

Chemical Reactions Analysis

Types of Reactions

Morphine-6-beta-D-glucuronide-D3 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the glucuronide moiety or the morphine backbone.

Substitution: Substitution reactions can occur at the glucuronide moiety or the morphine structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of morphine-6-beta-D-glucuronide derivatives with altered functional groups .

Scientific Research Applications

Pharmacological Effects

Morphine-D3 6-O-Glucuronide is an important metabolite produced through the glucuronidation of morphine. Unlike morphine, which acts as a potent opioid agonist, Morphine-D3 6-O-Glucuronide has limited opioid activity but may exhibit other pharmacological properties:

- Analgesic Properties : While primarily inactive as an opioid agonist, Morphine-D3 6-O-Glucuronide contributes to the overall analgesic effect of morphine through its influence on the pharmacokinetics and dynamics of the parent compound .

- Convulsant Activity : Some studies suggest that Morphine-D3 6-O-Glucuronide may have convulsant properties, potentially interacting with glycine and GABA receptors rather than opioid receptors. This can lead to adverse effects such as seizures, particularly in patients with impaired renal function where accumulation occurs .

Analytical Methods for Quantification

The accurate quantification of Morphine-D3 6-O-Glucuronide is crucial for clinical and forensic toxicology. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is commonly employed for this purpose:

- HPLC-MS/MS Methodology : A robust assay has been developed that allows for the simultaneous quantification of morphine and its glucuronides (including Morphine-D3 6-O-Glucuronide) in human serum. This method involves protein precipitation followed by chromatographic separation and mass spectrometric detection, ensuring high sensitivity and specificity .

- Standardization and Validation : The assay follows Clinical and Laboratory Standards Institute guidelines for validation, ensuring reliability in clinical settings. Parameters such as retention time, mass-to-charge ratios, and collision energies are meticulously optimized to enhance detection accuracy .

Clinical Implications and Case Studies

Morphine-D3 6-O-Glucuronide's role in pain management is underscored by various case studies highlighting its relevance in clinical practice:

- Pain Management in Cancer Patients : In a documented case, a patient with metastatic breast cancer exhibited severe pain unresponsive to standard doses of morphine. Adjustments in opioid therapy, including considerations for metabolites like Morphine-D3 6-O-Glucuronide, were necessary to achieve adequate pain control .

- Toxicity Concerns : Accumulation of Morphine-D3 6-O-Glucuronide due to renal impairment has been associated with increased risk of convulsions and other neurological symptoms. Monitoring levels of this metabolite can be critical in managing patients with compromised kidney function .

Mechanism of Action

Morphine-6-beta-D-glucuronide-D3 exerts its effects primarily through the mu opioid receptor, similar to morphine . It has a slightly higher affinity for the delta receptor and a lower affinity for the kappa receptor compared to morphine . The compound’s analgesic action involves binding to these receptors, leading to the inhibition of pain signal transmission in the central nervous system . Additionally, it has been shown to have a lower affinity for the mu2 receptor but equal affinity to the mu1 receptor .

Comparison with Similar Compounds

Comparison with Similar Compounds

Morphine-3-β-D-Glucuronide (M3G)

- Structure : Glucuronide conjugated at the 3-hydroxyl group of morphine .

- Blood-Brain Barrier (BBB) Permeability : Extremely low (PS = 0.14 µL·min⁻¹·g⁻¹), limiting central nervous system (CNS) effects .

- Clinical Role : Functionally antagonizes morphine and M6G analgesia, contributing to opioid tolerance .

Morphine-6-β-D-Glucuronide (M6G)

- Structure : Glucuronide conjugated at the 6-hydroxyl group .

- Pharmacology : Potent MOR agonist (90–650× more potent than morphine intrathecally) with prolonged duration .

- BBB Permeability : Low (PS = 0.11 µL·min⁻¹·g⁻¹), but accumulates in renal failure, causing respiratory depression .

- Clinical Role : Responsible for ~85–97% of morphine’s analgesic effect post-systemic administration .

Codeine-d3 6-β-D-Glucuronide

- Structure : Deuterated analog of codeine-6-glucuronide, with methyl-d3 at the 17-position .

- Pharmacology : Similar to codeine but used as an analytical standard. Unlike morphine glucuronides, codeine-6-glucuronide is a prodrug, requiring conversion to morphine for activity.

Morphine-D3 6-β-D-Glucuronide vs. Non-Deuterated Analogs

Research Findings and Key Differences

Role in Analgesia: M6G contributes >85% of morphine’s analgesic effect systemically due to its high MOR affinity . Morphine-D3 glucuronide, while pharmacologically similar, is primarily a research tool. M3G antagonizes analgesia via non-opioid mechanisms (e.g., TLR4), worsening pain sensitivity in chronic use .

Renal Excretion and Toxicity: Both M3G and M6G accumulate in renal impairment, but M6G’s MOR agonism causes life-threatening respiratory depression, whereas M3G exacerbates neuroexcitation .

Synthesis and Stability :

- Morphine-D3 glucuronide is synthesized via glycosylation of deuterated morphine intermediates, similar to M6G methods .

- Stability studies show glucuronides degrade slowly at 4°C but rapidly in postmortem samples, necessitating careful storage .

BBB Penetration :

- Morphine crosses the BBB effectively (PS = 3.52 µL·min⁻¹·g⁻¹), while its glucuronides exhibit 25–30× lower permeability, explaining their delayed CNS effects .

Biological Activity

Morphine-D3 6-O-glucuronide (M6G) is a significant metabolite of morphine, primarily formed through the action of uridine 5′-diphospho-glucuronosyltransferases (UGTs). This compound has garnered attention due to its potent analgesic properties and distinct biological activities compared to its parent compound, morphine, and its other metabolite, morphine-3-glucuronide (M3G).

Metabolism and Pharmacokinetics

Morphine is metabolized mainly in the liver via glucuronidation, resulting in two primary metabolites: M6G and M3G. The enzymatic conversion is predominantly facilitated by UGT2B7 and UGT2B4, which attach glucuronic acid to the C6 hydroxyl group of morphine, producing M6G. In contrast, M3G is formed by glucuronidation at the C3 position. The pharmacokinetics of these metabolites differ significantly:

| Metabolite | Formation | Biological Activity | Half-Life |

|---|---|---|---|

| Morphine | Parent drug | Analgesic | 2-3 hours |

| Morphine-6-Glucuronide (M6G) | C6 position glucuronidation | Potent analgesic | 2-4 hours |

| Morphine-3-Glucuronide (M3G) | C3 position glucuronidation | Neuroexcitatory, antagonistic effects on analgesia | Variable |

M6G exhibits a half-life similar to that of morphine, but it is significantly more potent as an analgesic. Studies have confirmed that M6G can provide effective pain relief in various clinical settings, including palliative care for terminally ill patients .

Analgesic Properties

The analgesic efficacy of M6G has been well-documented in both animal models and human studies. M6G binds to the mu-opioid receptor (MOR), similar to morphine, but with a higher affinity. This binding results in enhanced antinociceptive effects without the severe side effects often associated with morphine. For instance:

- In clinical trials involving cancer patients, M6G was shown to produce significant pain relief with fewer adverse effects compared to morphine .

- Animal studies indicate that M6G provides effective pain management in models of acute and chronic pain .

Neuroexcitatory Effects of M3G

Conversely, M3G has been associated with neuroexcitatory effects rather than analgesia. It has been reported to induce hyperalgesia and allodynia in animal studies, which may counteract the analgesic effects of morphine when co-administered . This antagonistic property highlights the importance of understanding the balance between these metabolites when considering morphine dosing.

Clinical Implications

The differential biological activities of M6G and M3G underscore the necessity for careful consideration in clinical practice:

- Pain Management : The use of M6G can be particularly beneficial for patients who experience inadequate pain relief from morphine alone or those who suffer from significant side effects due to M3G accumulation.

- Renal Impairment : In patients with renal impairment, both M3G and M6G can accumulate, potentially leading to increased side effects or toxicity. Clinicians must monitor these patients closely and adjust dosages accordingly .

Case Studies

Several case studies illustrate the practical applications of understanding these metabolites:

- Palliative Care : A study involving terminally ill patients showed that those treated with M6G experienced better pain control and fewer side effects than those receiving standard morphine therapy .

- Chronic Pain Management : In patients with chronic non-cancer pain, switching from morphine to a regimen including M6G resulted in improved pain scores and reduced instances of neuroexcitatory symptoms associated with high levels of M3G .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Morphine-D3 6-O-Glucuronide and its metabolites in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is the gold standard. For example, transitions such as 465.2 → 289.2 and 465.2 → 165.1 are used for Morphine-D3 6-O-Glucuronide in plasma . Solid-phase extraction (SPE) is critical for isolating analytes from complex matrices like blood, urine, or cerebrospinal fluid (CSF) . Deuterated internal standards (e.g., Morphine-D3, Codeine-D3) improve precision by correcting for matrix effects .

Q. How should biological samples containing Morphine-D3 6-O-Glucuronide be stored to ensure stability?

- Methodological Answer : Stability depends on storage conditions:

- Fresh blood/plasma : Stable at 4°C for ≤6 months .

- Postmortem samples : Degradation occurs at 20°C; store at -20°C to prevent hydrolysis of glucuronides to free morphine .

- Light exposure : Avoid to prevent photodegradation, particularly for Morphine-3-glucuronide (M3G) .

Q. What are the key pharmacokinetic parameters of Morphine-6-glucuronide (M6G) in neonates and adults?

- Methodological Answer : In neonates, M6G clearance is 0.71 ± 0.36 mL/min/kg, with an elimination half-life of 18.2 ± 13.6 hours . Adults exhibit similar metabolic ratios (M3G:M6G ≈ 11:1 in plasma), but renal impairment drastically reduces M6G clearance, necessitating dose adjustments .

Advanced Research Questions

Q. How does Morphine-6-glucuronide (M6G) contribute to morphine's analgesic efficacy compared to the parent drug?

- Methodological Answer : M6G contributes ~85–97% of total analgesia after morphine administration, depending on the route (oral, IV, rectal). Calculate free CSF concentrations adjusted for µ-opioid receptor affinity (M6G has 50× higher affinity than morphine) and plasma protein binding (M6G: 10–15% unbound vs. morphine: 30–40%) . In renal failure, M6G accumulates, shifting morphine’s role to a prodrug .

Q. What experimental approaches can resolve contradictions in postmortem redistribution (PMR) studies of morphine glucuronides?

- Methodological Answer : PMR artifacts arise from glucuronide hydrolysis in stored samples. Use validated LC-MS/MS protocols to differentiate intact glucuronides from free morphine. For example, monitor transitions specific to glucuronides (e.g., 462.2 → 286.1 for M3G) and compare ratios in fresh vs. postmortem samples . Kinetic modeling (pseudo first-order decay) quantifies decomposition rates .

Q. How do drug interactions (e.g., ranitidine) alter the metabolic fate of morphine glucuronides?

- Methodological Answer : Ranitidine reduces serum M3G/M6G ratios by inhibiting UDP-glucuronosyltransferase (UGT) isoforms. Design crossover studies with oral morphine ± ranitidine, measuring AUC(0–90) for metabolites. Urinary M3G/M6G ratios remain unaffected, suggesting compartment-specific UGT modulation .

Q. What population pharmacokinetic models predict CSF concentrations of M6G in neurosurgical patients?

- Methodological Answer : A two-compartment model with creatinine clearance as a covariate predicts CSF M6G levels. Key parameters:

- Morphine clearance : 1838 mL/min (plasma) vs. 42.1 mL/min (M6G) .

- CSF transfer : Delayed for M6G (Tmax ≈ 443 min) due to blood-brain barrier permeability limitations. Incorporate P-glycoprotein polymorphisms (e.g., exon 26) to explain interindividual variability .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.